Cas no 54767-66-7 (2-(heptylamino)-1-{4-[(1-methylethyl)sulfanyl]phenyl}propan-1-ol)

2-(heptylamino)-1-{4-[(1-methylethyl)sulfanyl]phenyl}propan-1-ol structure
54767-66-7 structure
Product name:2-(heptylamino)-1-{4-[(1-methylethyl)sulfanyl]phenyl}propan-1-ol
CAS No:54767-66-7
MF:C19H33NOS
MW:323.536424398422
CID:1590903
PubChem ID:3042873

2-(heptylamino)-1-{4-[(1-methylethyl)sulfanyl]phenyl}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(heptylamino)-1-{4-[(1-methylethyl)sulfanyl]phenyl}propan-1-ol
    • 2-(heptylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol
    • Α-(1-(HEPTYLAMINO)ETHYL)-4-((1-METHYLETHYL)THIO)BENZYL ALCOHOL
    • DTXSID40970096
    • BRN 2743604
    • Benzenemethanol, alpha-(1-(heptylamino)ethyl)-4-((1-methylethyl)thio)-
    • SCHEMBL22474721
    • 2-(Heptylamino)-1-{4-[(propan-2-yl)sulfanyl]phenyl}propan-1-ol
    • Benzyl alcohol, alpha-(1-(heptylamino)ethyl)-4-(isopropylthio)-
    • alpha-(1-(Heptylamino)ethyl)-4-((1-methylethyl)thio)benzenemethanol
    • 54767-66-7
    • Inchi: InChI=1S/C19H33NOS/c1-5-6-7-8-9-14-20-16(4)19(21)17-10-12-18(13-11-17)22-15(2)3/h10-13,15-16,19-21H,5-9,14H2,1-4H3
    • InChI Key: AMMMRCOMMBKDSH-UHFFFAOYSA-N
    • SMILES: CCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Computed Properties

  • Exact Mass: 323.22849
  • Monoisotopic Mass: 323.22828585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: 5.3

Experimental Properties

  • PSA: 32.26

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